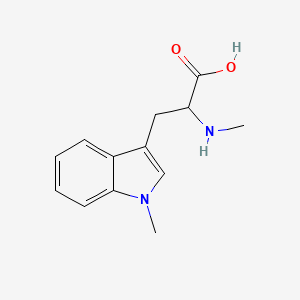

N,1-Dimethyl-L-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

2-(methylamino)-3-(1-methylindol-3-yl)propanoic acid |

InChI |

InChI=1S/C13H16N2O2/c1-14-11(13(16)17)7-9-8-15(2)12-6-4-3-5-10(9)12/h3-6,8,11,14H,7H2,1-2H3,(H,16,17) |

InChI Key |

LLXSARQPJDZTPZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CC1=CN(C2=CC=CC=C21)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,1-Dimethyl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for N,1-Dimethyl-L-tryptophan, a derivative of the essential amino acid L-tryptophan. The synthesis of this compound is of interest for its potential applications in drug discovery and development, particularly in the context of modulating metabolic pathways involving tryptophan. This document details a two-step chemical synthesis, including experimental protocols and quantitative data.

Introduction

L-tryptophan is a crucial precursor for the biosynthesis of several neuroactive compounds, including serotonin and melatonin. Its metabolism is also central to the kynurenine pathway, which is implicated in immune regulation and neurodegenerative diseases. The modification of the tryptophan structure, such as through methylation, can lead to compounds with altered biological activities. 1-methyl-L-tryptophan is a known inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), a key regulator of the kynurenine pathway[1][2][3][4]. N-methylation of the alpha-amino group can also influence the pharmacological properties of amino acids and peptides. This guide focuses on the synthesis of this compound, a dually methylated analog.

Proposed Synthetic Pathway

A two-step synthetic route is proposed for the preparation of this compound from L-tryptophan. The first step involves the selective methylation of the indole nitrogen (N1), followed by the methylation of the alpha-amino group (Nα).

Experimental Protocols

Step 1: Synthesis of 1-Methyl-L-tryptophan

This procedure is adapted from a patented method for the direct methylation of the indole nitrogen of L-tryptophan[5].

Reaction Scheme:

L-Tryptophan + CH₃X → 1-Methyl-L-tryptophan

Materials and Reagents:

-

L-Tryptophan

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene for recrystallization

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve L-tryptophan (1.0 eq) in anhydrous DMF.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the solution at 0 °C (ice bath).

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases and a clear solution is formed.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Acidify the aqueous solution to a pH of approximately 6 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from hot toluene to afford pure 1-Methyl-L-tryptophan.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Trp:Base:CH₃I) | 1 : 1.1 : 1.2 | [5] |

| Solvent | Anhydrous DMF | [5] |

| Reaction Time | 12-16 hours | General Knowledge |

| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |

| Purification Method | Recrystallization | [5] |

| Expected Yield | >80% | [5] |

Step 2: Synthesis of this compound via Eschweiler-Clarke Reaction

This procedure details the N-methylation of the previously synthesized 1-Methyl-L-tryptophan using the Eschweiler-Clarke reaction[6][7][8][9].

Reaction Scheme:

1-Methyl-L-tryptophan + HCHO + HCOOH → this compound

Materials and Reagents:

-

1-Methyl-L-tryptophan

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

To a round-bottom flask, add 1-Methyl-L-tryptophan (1.0 eq).

-

Add formic acid (excess, e.g., 5-10 eq) to the flask.

-

Add formaldehyde solution (excess, e.g., 5-10 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add concentrated hydrochloric acid to the cooled mixture to precipitate the product as its hydrochloride salt.

-

Filter the precipitate and wash with cold deionized water.

-

To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point of this compound (estimated to be around pH 6-7) using a suitable base (e.g., ammonium hydroxide).

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Reagents | Formaldehyde, Formic Acid | [6][8] |

| Reaction Time | 4-6 hours | General Knowledge |

| Reaction Temperature | Reflux (100-110 °C) | [6] |

| Purification Method | Precipitation and pH adjustment | General Knowledge |

| Expected Yield | High | [7] |

Metabolic Context of L-Tryptophan and its Derivatives

While specific signaling pathways for this compound are not well-documented, its structure suggests potential interactions with the metabolic pathways of its parent molecule, L-tryptophan. The following diagram illustrates the major metabolic fates of L-tryptophan and the position of this compound as a synthetic derivative.

The primary metabolic routes for L-tryptophan are the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), and the serotonin pathway, initiated by tryptophan hydroxylase (TPH)[10]. The synthetic derivative, 1-methyl-L-tryptophan, is known to inhibit IDO[1][2][3][4]. The biological activity of the further N-methylated product, this compound, is an area for future investigation.

Conclusion

This technical guide outlines a feasible and efficient two-step synthesis for this compound from L-tryptophan. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the biological properties of this compound is warranted to explore its potential as a modulator of tryptophan-related metabolic pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Activity of New N1-Alkyl Tryptophan Functionalized Dendrimeric Peptides against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 1-Methyltryptophan on Immune Responses and the Kynurenine Pathway after Lipopolysaccharide Challenge in Pigs [mdpi.com]

- 5. CN105367477A - 1-methyl tryptophan synthesis method - Google Patents [patents.google.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. name-reaction.com [name-reaction.com]

- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 10. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

N,1-Dimethyl-L-tryptophan CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of N,1-Dimethyl-L-tryptophan, focusing on its fundamental chemical properties. The information is intended to serve as a foundational reference for professionals in research and development.

Core Chemical Properties

This compound is a derivative of the essential amino acid L-tryptophan. The defining structural feature is the presence of two methyl groups: one on the indole nitrogen (position 1) and another on the alpha-amino group (N). This methylation significantly alters the compound's physicochemical properties compared to its parent molecule.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1152412-98-0 | [1] |

| Molecular Weight | 232.28 g/mol | [1][2] |

| Molecular Formula | C13H16N2O2 | [1][2] |

Experimental Protocols and Biological Activity

Chemical Structure and Identification

The structural representation and key identifiers of this compound are crucial for its unambiguous identification in a research context.

Caption: Key identifiers for this compound.

References

Potential Metabolic Pathways of N,1-Dimethyl-L-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,1-Dimethyl-L-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan. While its precise metabolic fate has not been empirically determined, this technical guide outlines putative metabolic pathways based on the known metabolism of structurally related compounds, including tryptophan, N-methylated tryptophans, and N,N-dimethyltryptamine (DMT). Understanding these potential pathways is crucial for researchers and drug development professionals investigating the pharmacological and toxicological profile of this compound. This document provides a comprehensive overview of inferred enzymatic reactions, potential metabolites, and detailed experimental protocols for future in vitro and in vivo studies. All quantitative data for related compounds are summarized for comparative analysis, and key metabolic and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is characterized by two key structural modifications to the parent L-tryptophan molecule: methylation at the indole nitrogen (N1) and dimethylation at the alpha-amino group (Nα). These alterations are expected to significantly influence its metabolic profile compared to endogenous tryptophan. This guide explores the probable enzymatic processes involved in its biotransformation, drawing parallels from established metabolic routes of similar indole derivatives. The primary proposed pathways include entry into a modified kynurenine pathway, N-demethylation, and oxidative deamination.

Putative Metabolic Pathways

Based on existing literature for related compounds, the metabolism of this compound is likely to proceed through three main routes:

-

Modified Kynurenine Pathway: The initial and rate-limiting step of the kynurenine pathway is the oxidation of the indole ring by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO1 and IDO2). Studies have shown that 1-methyl-L-tryptophan is a substrate for IDO1 and IDO2, but it inhibits TDO due to steric hindrance at the active site.[1] Therefore, it is plausible that this compound could be metabolized by IDO1 and IDO2 to form N-formyl-1-methyl-kynurenine. Subsequent enzymatic steps would likely parallel the canonical kynurenine pathway, leading to a series of N1-methylated metabolites.[2]

-

N-Demethylation: The N,N-dimethylamino group is a substrate for cytochrome P450 (CYP) enzymes.[3][4] Specifically, CYP2D6, CYP2C19, and CYP3A4 have been implicated in the N-demethylation of various tertiary amines, including N,N-dimethyltryptamine (DMT).[5][6] This process would sequentially remove the methyl groups, leading to the formation of N-methyl-L-tryptophan and subsequently L-tryptophan, which could then enter their respective metabolic pathways.

-

Oxidative Deamination: Monoamine oxidase A (MAO-A) is known to catalyze the oxidative deamination of N,N-dimethyltryptamine (DMT), leading to the formation of an unstable intermediate that is further oxidized to indole-3-acetic acid.[2][7] Given the structural similarity of the dimethylaminoethyl side chain, it is conceivable that this compound could also be a substrate for MAO-A, leading to the formation of 1-methyl-indole-3-pyruvic acid.

Visualized Metabolic Pathways

Putative metabolic pathways of this compound.

Quantitative Data for Related Compounds

Direct kinetic data for the interaction of this compound with metabolic enzymes are not available. The following table summarizes known kinetic parameters for related compounds to provide a basis for comparison.

| Enzyme | Substrate/Inhibitor | Parameter | Value | Species | Reference |

| IDO1 | 1-Methyl-L-tryptophan | Ki | 19 µM | Recombinant | [8] |

| IDO1 | L-Tryptophan | Km | ~7 µM | Human | [9] |

| IDO2 | 1-Methyl-L-tryptophan | IC50 | ~600 µM | Human | [10] |

| IDO2 | D-1-Methyl-tryptophan | IC50 | >1000 µM | Human | [10] |

| MAO-A | N,N-Dimethyltryptamine | Km | 4.6 µM | Rat Brain | [11] |

| CYP2D6 | N,N-Dimethyltryptamine | Km | 1.12 µM | Human | [12] |

| CYP2C19 | Citalopram (N-demethylation) | Km | 198 µM | Human | [6] |

| CYP3A4 | Citalopram (N-demethylation) | Km | 169 µM | Human | [6] |

Experimental Protocols

The following protocols are adapted from established methods for studying the metabolism of tryptophan and related indoleamines. These can serve as a starting point for investigating the metabolic fate of this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolism of this compound by hepatic enzymes, primarily cytochrome P450s.

Materials:

-

Human liver microsomes (commercially available)

-

This compound

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5-1.0 mg/mL), this compound (at various concentrations, e.g., 1-100 µM), and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the protein. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.[13][14]

Cell-Based Tryptophan Metabolism Assay

This protocol allows for the investigation of this compound metabolism in a cellular context, for example, in cancer cell lines known to express IDO1.

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Cell culture medium and supplements

-

This compound

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

Reagents for metabolite extraction (e.g., methanol, acetonitrile)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Substrate Addition: Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Metabolite Extraction: To the supernatant, add an equal volume of cold methanol or acetonitrile containing an internal standard to precipitate proteins. Centrifuge to clarify the sample.

-

LC-MS/MS Analysis: Analyze the extracted supernatant by LC-MS/MS to measure the depletion of the parent compound and the formation of metabolites.[15][16]

Potential Signaling Pathway Interactions

The metabolites of this compound, if formed, could interact with various signaling pathways.

-

Aryl Hydrocarbon Receptor (AhR) Activation: Kynurenine and its derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and xenobiotic metabolism.[13] 1-Methyl-kynurenine, a putative metabolite, may also modulate AhR signaling.

-

NMDA Receptor Modulation: Kynurenic acid, a downstream metabolite of the kynurenine pathway, is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[17] The formation of 1-methyl-kynurenic acid could potentially have similar neuroprotective or neuromodulatory effects.

-

Serotonergic System: If N-demethylation leads to the formation of L-tryptophan, this could subsequently increase the synthesis of serotonin and melatonin, impacting mood, sleep, and other neurological functions.

Visualized Signaling Pathway

Potential interactions of this compound metabolites with key signaling pathways.

Conclusion

The metabolic fate of this compound is likely a complex interplay of several enzymatic pathways. Based on the metabolism of structurally similar compounds, we propose that the modified kynurenine pathway, N-demethylation, and oxidative deamination are the most probable routes of biotransformation. The resulting metabolites may possess biological activity, interacting with key signaling pathways such as the AhR and NMDA receptor systems. The experimental protocols provided in this guide offer a framework for elucidating the precise metabolic pathways and pharmacokinetic profile of this compound. Further research is warranted to validate these putative pathways and to fully characterize the pharmacological and toxicological implications of this novel compound.

Disclaimer

The metabolic pathways and biological activities described in this document are putative and based on inferences from related compounds. Direct experimental evidence for the metabolism of this compound is currently lacking. The information provided is intended for research and drug development professionals and should not be interpreted as definitive.

References

- 1. Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of three cytochrome P450 isozymes involved in N-demethylation of citalopram enantiomers in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tryptophan Metabolism and Gut-Brain Homeostasis [mdpi.com]

- 12. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Occurrence of N,N-Dimethyl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of N,N-Dimethyl-L-tryptophan, a methylated derivative of the essential amino acid L-tryptophan. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biochemistry and potential applications of novel tryptamine compounds.

It is important to note that while the user's query specified N,1-Dimethyl-L-tryptophan, the available scientific literature predominantly focuses on N,N-Dimethyl-L-tryptophan . The "1" position on the indole ring of tryptophan is a nitrogen atom, and methylation at this position is chemically distinct from methylation at the amino group. This guide will focus on the well-documented N,N-Dimethyl-L-tryptophan.

Discovery and Natural Occurrence

N,N-Dimethyl-L-tryptophan has been identified as a natural product in certain species of psychotropic fungi, most notably in the genus Psilocybe. Its discovery is linked to the broader investigation of the diverse secondary metabolism of these mushrooms beyond their well-known psychoactive component, psilocybin.

Initial studies on the biosynthesis of psilocybin revealed a complex enzymatic pathway originating from L-tryptophan. Further research into the metabolome of these fungi led to the identification of other L-tryptophan-derived compounds, including β-carbolines and N,N-Dimethyl-L-tryptophan[1][2][3].

Fungal Sources

The primary documented natural source of N,N-Dimethyl-L-tryptophan is the mushroom Psilocybe serbica[4][5]. This species, found in Central Europe, is known to produce a variety of tryptamine alkaloids. The presence of N,N-Dimethyl-L-tryptophan in P. serbica indicates a distinct metabolic pathway that is not directly involved in the synthesis of psilocybin[4]. While other Psilocybe species are known producers of various tryptamines, the specific occurrence and concentration of N,N-Dimethyl-L-tryptophan in those species are not as well-documented. Other alkaloids have been identified in the Psilocybe genus, including 4-OH-tryptamine, neoechinulin A, verpacamide A, and lumichrome[6].

Quantitative Data

Quantitative data on the concentration of N,N-Dimethyl-L-tryptophan in natural sources is limited in the current scientific literature. Most analytical studies on Psilocybe mushrooms have focused on quantifying psilocybin, psilocin, and baeocystin. However, one study provided quantitative data for various tryptamine alkaloids in a wide range of psychotropic mushrooms, although specific values for N,N-Dimethyl-L-tryptophan were not explicitly detailed[7]. The table below summarizes the reported concentrations of related tryptamine alkaloids in select Psilocybe species to provide context.

| Species | Compound | Concentration (mg/g dry weight) | Reference |

| Panaeolus cinctulus | Baeocystin | 0.118–1.525 | [7] |

| Norbaeocystin | 0.045–0.477 | [7] | |

| Psilocin | 0.007–0.257 | [7] | |

| Psilocybin | 0.114–1.578 | [7] | |

| Psilocybe mexicana | Aeruginascin | Traces | [7] |

| Baeocystin | 0.254–0.324 | [7] | |

| Norbaeocystin | 0.159–0.203 | [7] | |

| Psilocin | 1.944–1.974 | [7] | |

| Psilocybin | 3.286–3.934 | [7] | |

| Psilocybe zapotecorum | Psilocin | 0.293–0.367 | [7] |

| Psilocybin | 9.022–9.653 | [7] |

Biosynthesis

The biosynthesis of N,N-Dimethyl-L-tryptophan in Psilocybe serbica is catalyzed by a specific methyltransferase enzyme, designated TrpM[2][4]. This enzymatic pathway directly utilizes L-tryptophan as a substrate, sequentially adding two methyl groups to the nitrogen atom of the amino group.

The TrpM Enzyme

The key enzyme in this pathway, TrpM, has been identified and functionally characterized. It is a methyltransferase that facilitates the iterative methylation of L-tryptophan. Importantly, TrpM shows substrate specificity for L-tryptophan and does not act on tryptamine, which is an intermediate in the biosynthesis of other tryptamines like DMT[2][4]. This distinguishes the biosynthetic route of N,N-Dimethyl-L-tryptophan from that of N,N-dimethyltryptamine (DMT), which involves the decarboxylation of tryptophan to tryptamine followed by methylation[8][9].

The biosynthesis of N,N-Dimethyl-L-tryptophan is considered a separate branch of the L-tryptophan-dependent secondary metabolism in Psilocybe, distinct from the well-established psilocybin biosynthesis pathway[4].

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of N,N-Dimethyl-L-tryptophan are not extensively published. However, methodologies used for the analysis of other tryptamine alkaloids from fungal matrices can be adapted.

Extraction and Isolation

A general workflow for the extraction and isolation of tryptamine alkaloids from Psilocybe mushrooms is outlined below. This process typically involves solvent extraction followed by chromatographic purification.

Protocol Details:

-

Sample Preparation: Fresh fungal material is typically freeze-dried or air-dried to remove water content. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered fungal material is extracted with a polar solvent such as methanol or ethanol. This can be done through maceration, sonication, or Soxhlet extraction to ensure efficient recovery of the target compounds.

-

Purification: The crude extract is then subjected to chromatographic techniques for purification. High-performance liquid chromatography (HPLC) is a common method for separating individual compounds from the complex mixture[10]. A C18 column is often used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape[11][12][13][14].

-

Fractions Collection and Analysis: Fractions are collected from the HPLC and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing the compound of interest based on its mass-to-charge ratio.

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the detection and quantification of N,N-Dimethyl-L-tryptophan.

-

Chromatographic Separation: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used for tryptamine derivatives. Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification by monitoring the transition of the precursor ion to a specific product ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the structural elucidation of the isolated compound. Both 1H and 13C NMR spectra are required to confirm the structure of N,N-Dimethyl-L-tryptophan. The characteristic signals for the indole ring protons and carbons, as well as the signals for the dimethylamino group and the rest of the amino acid backbone, would be observed[15].

| Technique | Parameters | Purpose |

| HPLC | C18 column, water/acetonitrile gradient with formic acid | Separation and purification |

| LC-MS/MS | ESI positive mode, Multiple Reaction Monitoring (MRM) | Detection and quantification |

| 1H NMR | 400-600 MHz, in a suitable deuterated solvent (e.g., D2O, DMSO-d6) | Structural elucidation (proton environment) |

| 13C NMR | 100-150 MHz, in a suitable deuterated solvent | Structural elucidation (carbon skeleton) |

Signaling Pathways and Pharmacological Activity

The direct interaction of N,N-Dimethyl-L-tryptophan with specific signaling pathways has not been extensively studied. However, as a derivative of L-tryptophan, its biological activity is likely to be related to the broader tryptophan metabolic network.

L-tryptophan is a precursor to several important signaling molecules, including serotonin and melatonin[16][17]. The metabolism of tryptophan is complex, with the majority being catabolized through the kynurenine pathway[18][19][20]. It is plausible that N,N-Dimethyl-L-tryptophan could interact with enzymes or receptors within these pathways, but further research is needed to confirm any specific effects.

Given its structural similarity to N,N-dimethyltryptamine (DMT), a known psychedelic compound that acts as an agonist at serotonin receptors (primarily 5-HT2A), it is conceivable that N,N-Dimethyl-L-tryptophan could have some affinity for these receptors, although its pharmacological profile is likely to be different due to the presence of the carboxyl group. The anticancer activity of other alkaloids found alongside N,N-Dimethyl-L-tryptophan in Psilocybe has been noted, suggesting potential areas for future investigation into the bioactivity of this compound[6].

Conclusion

N,N-Dimethyl-L-tryptophan is a naturally occurring methylated amino acid found in Psilocybe serbica. Its biosynthesis is catalyzed by the methyltransferase TrpM in a pathway distinct from that of psilocybin. While methods for its isolation and characterization can be adapted from existing protocols for tryptamine alkaloids, specific quantitative data and detailed studies on its pharmacological activity and interaction with signaling pathways are currently lacking. Further research is warranted to fully elucidate the biological role and potential applications of this unique natural product.

References

- 1. Taking Different Roads: l-Tryptophan as the Origin of Psilocybe Natural Products. | Semantic Scholar [semanticscholar.org]

- 2. Evaluation of TrpM and PsiD substrate promiscuity reveals new biocatalytic capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taking Different Roads: l-Tryptophan as the Origin of Psilocybe Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iterative l-Tryptophan Methylation in Psilocybe Evolved by Subdomain Duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Psilocybe serbica - Wikipedia [en.wikipedia.org]

- 6. Chemical Composition and Biological Activities of Psilocybe Mushrooms: Gaps and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Relative profiling of L-tryptophan derivatives from selected edible mushrooms as psychoactive nutraceuticals to inhibit P-glycoprotein: a paradigm to contest blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tryptophan Levels as a Marker of Auxins and Nitric Oxide Signaling [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The Role of Tryptophan Metabolites in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

N,1-Dimethyl-L-tryptophan: A Hypothetical Tryptophan Metabolite with Potentially Novel Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of prominent chemical and biological databases, including PubChem, ChemSpider, the Human Metabolome Database (HMDB), and the Kyoto Encyclopedia of Genes and Genomes (KEGG), did not yield any direct evidence for the natural occurrence or established biological role of N,1-Dimethyl-L-tryptophan as a tryptophan metabolite. This document, therefore, presents a theoretical exploration of its potential properties and metabolic pathways based on the known characteristics of its constituent methylated forms: 1-methyl-L-tryptophan and N-methylated tryptophans.

Introduction

Tryptophan, an essential amino acid, is a precursor to a diverse array of bioactive molecules crucial for human health, including neurotransmitters, hormones, and immunomodulatory compounds. The metabolic fate of tryptophan is primarily governed by three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway mediated by gut microbiota. Post-translational and metabolic modifications, such as methylation, can significantly alter the biological activity of tryptophan and its derivatives. This guide explores the hypothetical tryptophan metabolite, this compound, by examining the individual effects of methylation at the indole nitrogen (position 1) and the alpha-amino group (N-terminus).

Physicochemical Properties

While no experimental data exists for this compound, its basic physicochemical properties can be predicted. These properties are compared with its parent molecule, L-tryptophan, and its singly methylated analogs in the table below.

| Property | L-Tryptophan | 1-methyl-L-tryptophan | N,N-Dimethyl-L-tryptophan | This compound (Predicted) |

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₂H₁₄N₂O₂[1] | C₁₃H₁₆N₂O₂[2] | C₁₃H₁₆N₂O₂ |

| Molar Mass ( g/mol ) | 204.23[3] | 218.25[1] | 232.28[2] | ~232.28 |

| PubChem CID | 6305[3] | 676159[1] | 13946331[2] | Not Available |

Potential Metabolic Pathways and Biological Significance

The biological effects of this compound would likely be a composite of the known activities associated with methylation at the 1-position of the indole ring and the alpha-amino group.

Methylation at the 1-Position: Blocking the Kynurenine Pathway

Methylation of the indole nitrogen at position 1, as seen in 1-methyl-L-tryptophan, has a profound impact on the kynurenine pathway. 1-methyl-L-tryptophan is a known competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), the first and rate-limiting step in this pathway[4][5][6]. IDO1 is a key regulator of immune responses, and its inhibition is a therapeutic strategy in cancer and other diseases[7].

Therefore, it can be hypothesized that this compound would also act as an IDO1 inhibitor, thereby shunting tryptophan metabolism away from the production of kynurenine and its downstream neuroactive and immunomodulatory metabolites. This could lead to increased bioavailability of tryptophan for other pathways, such as serotonin synthesis.

N-Methylation: A Gateway to Psychoactive Compounds

N-methylation of the amino group of tryptophan and its derivatives is catalyzed by the enzyme Indolethylamine N-methyltransferase (INMT)[8][9][10][11]. This enzyme is responsible for the synthesis of N,N-dimethyltryptamine (DMT), a potent psychedelic compound, from tryptamine[12]. While direct N-methylation of tryptophan itself is less characterized, the presence of N,N-dimethyl-L-tryptophan has been reported in some plant species[13].

The presence of a dimethylated amino group in this compound suggests that it could potentially interact with serotonergic receptors, similar to DMT, although the additional methyl group on the indole ring would likely alter its binding affinity and pharmacological profile.

The following diagram illustrates the established tryptophan metabolic pathways and the hypothetical position of this compound.

Experimental Protocols

While no specific protocols for this compound exist, methodologies for the analysis of related methylated tryptophans can be adapted.

Mass Spectrometry (MS) for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of tryptophan and its metabolites in biological matrices.

Sample Preparation (Plasma/Serum):

-

Thaw samples on ice.

-

Precipitate proteins by adding 4 volumes of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₁₁,¹⁵N₂-L-tryptophan).

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).

LC-MS/MS Parameters (Conceptual):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MS/MS Transitions: For this compound, one would predict a precursor ion (Q1) of m/z 233.1. The product ions (Q3) would need to be determined experimentally by infusion of a synthesized standard. Likely fragment ions would result from the loss of the carboxylic acid group and fragmentation of the side chain.

The following diagram outlines a typical experimental workflow for the analysis of tryptophan metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be essential for the unambiguous identification of synthesized this compound.

Sample Preparation:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Expected ¹H NMR Spectral Features (Predicted):

-

Indole Protons: Aromatic signals between 7.0 and 8.0 ppm.

-

Alpha-Proton: A signal between 3.0 and 4.0 ppm.

-

Beta-Protons: Diastereotopic signals between 2.8 and 3.5 ppm.

-

N-Methyl Protons: A singlet around 2.5-3.0 ppm.

-

1-Methyl Proton: A singlet around 3.7 ppm.

The following table summarizes key mass spectrometric and NMR data for related compounds.

| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Key ¹H NMR Signals (ppm) |

| L-Tryptophan | 205.1 | 188.1, 146.1, 130.1 | Indole NH (~10.8), Aromatic (7.0-7.7), α-H (~3.5), β-H (~3.2) |

| 1-methyl-L-tryptophan | 219.1 | 202.1, 159.1, 144.1 | Aromatic (7.0-7.6), 1-CH₃ (~3.7), α-H (~3.6), β-H (~3.2) |

| N,N-Dimethyl-L-tryptophan | 233.1 | 216.1, 174.1, 130.1 | Indole NH (~10.8), Aromatic (7.0-7.6), N(CH₃)₂ (~2.7), α-H (~3.4), β-H (~3.1) |

Conclusion and Future Directions

While this compound has not been identified as a natural tryptophan metabolite, its hypothetical structure suggests a molecule with the potential for unique biological activity. The combination of IDO1 inhibition from the 1-methyl group and potential serotonergic activity from the N,N-dimethyl group could lead to novel pharmacological effects.

Future research in this area would require the chemical synthesis of this compound to enable its characterization and biological testing. Key research questions would include:

-

Does this compound inhibit IDO1, and with what potency?

-

Does it interact with serotonin or other neurotransmitter receptors?

-

Can it be metabolized by known enzymes, and what are its metabolic products?

-

Can it be detected in biological systems, and are there any conditions under which it might be endogenously produced?

Answering these questions would provide valuable insights into the structure-activity relationships of methylated tryptophan derivatives and could open new avenues for drug development in immunology and neuroscience.

References

- 1. 1-Methyl-L-tryptophan | C12H14N2O2 | CID 676159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-dimethyl-l-tryptophan | C13H16N2O2 | CID 13946331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tryptophan - Wikipedia [en.wikipedia.org]

- 4. 1-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 5. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 10. uniprot.org [uniprot.org]

- 11. WikiGenes - INMT - indolethylamine N-methyltransferase [wikigenes.org]

- 12. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 13. N,N-Dimethyl-L-tryptophan Hydrochloride | C13H16N2O2 | CID 13946332 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characteristics of N,1-Dimethyl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N,1-Dimethyl-L-tryptophan. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this document leverages data from closely related analogs, namely L-tryptophan, N-methyl-L-tryptophan, and 1-methyl-L-tryptophan, to project the spectral characteristics. This guide also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and presents a hypothetical synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and IR data for this compound. These predictions are based on the analysis of spectral data from L-tryptophan and its methylated derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in its structure. The chemical shifts are influenced by the electron-donating methyl groups at the indole nitrogen (N1) and the alpha-amino nitrogen.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 (indole) | ~7.1 | s | Singlet, due to no adjacent protons. |

| H-4 (indole) | ~7.6 | d | Doublet, coupled to H-5. |

| H-5 (indole) | ~7.1 | t | Triplet, coupled to H-4 and H-6. |

| H-6 (indole) | ~7.2 | t | Triplet, coupled to H-5 and H-7. |

| H-7 (indole) | ~7.5 | d | Doublet, coupled to H-6. |

| α-H | ~3.8 | dd | Doublet of doublets, coupled to β-protons. |

| β-H | ~3.3 | m | Multiplet, diastereotopic protons. |

| N-CH₃ | ~2.4 | s | Singlet, protons of the N-methyl group. |

| 1-CH₃ (indole) | ~3.7 | s | Singlet, protons of the 1-methyl group. |

| COOH | ~10-12 | br s | Broad singlet, acidic proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the carbon framework of the molecule, with the methyl substitutions causing notable shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~175 | Carboxylic acid carbonyl. |

| C-2 (indole) | ~128 | |

| C-3 (indole) | ~108 | |

| C-3a (indole) | ~129 | |

| C-4 (indole) | ~119 | |

| C-5 (indole) | ~121 | |

| C-6 (indole) | ~122 | |

| C-7 (indole) | ~111 | |

| C-7a (indole) | ~137 | |

| α-C | ~65 | |

| β-C | ~28 | |

| N-CH₃ | ~40 | |

| 1-CH₃ (indole) | ~32 |

Predicted IR Absorption Data

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-N | 1350-1000 | Stretching |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 64) to obtain a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

-

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a potential synthetic route for this compound, starting from L-tryptophan. This pathway involves two key methylation steps.

Caption: A plausible synthetic workflow for this compound.

Logical Relationship of Spectroscopic Analysis

This diagram shows the logical flow from the molecular structure to the interpretation of its spectroscopic data.

Caption: The process of spectroscopic analysis for structural determination.

Methodological & Application

Application Note: Quantification of N,1-Dimethyl-L-tryptophan using a Validated HPLC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of N,1-Dimethyl-L-tryptophan in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this tryptophan derivative.

Introduction

Tryptophan is an essential amino acid that serves as a precursor for the synthesis of proteins and a variety of bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[1][2] Methylated derivatives of tryptophan are of growing interest due to their potential roles in modulating enzymatic pathways and cellular signaling. This compound, a derivative with methyl groups on both the amino group and the indole nitrogen, is structurally related to known modulators of tryptophan metabolism. For instance, 1-methyltryptophan is a known inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway.[3] The precise biological role of this compound is an active area of investigation, and a reliable quantitative method is essential for these studies. This HPLC-MS/MS method provides the necessary sensitivity and selectivity for the accurate determination of this compound in complex biological samples.

Experimental

Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., this compound-d6)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation:

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution profile.

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 233.1 | 144.1 | 25 |

| This compound | 233.1 | 188.1 | 15 |

| Internal Standard (d6) | 239.1 | 150.1 | 25 |

Note: The molecular weight of N,N-Dimethyl-L-tryptophan is 232.28 g/mol .[4] The precursor ion for this compound is predicted to be [M+H]+ at m/z 233.1. The product ions are predicted based on the fragmentation of similar tryptophan derivatives, where the loss of the dimethylamino-carboxyethyl side chain results in a prominent fragment.[5] Optimal collision energies should be determined empirically.

Results and Discussion

This method is designed to provide excellent linearity, accuracy, and precision for the quantification of this compound. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in instrument response, ensuring reliable results.

Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Accuracy | 85-115% |

| Precision (%CV) | < 15% |

| Lower Limit of Quantification (LLOQ) | To be determined empirically based on required sensitivity |

Workflow and Pathway Diagrams

Caption: Experimental workflow for this compound quantification.

Caption: Potential role of this compound in tryptophan metabolism.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. This application note offers a comprehensive protocol that can be readily implemented in research and drug development laboratories to further investigate the physiological and pathological roles of this methylated tryptophan derivative.

References

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-dimethyl-l-tryptophan | C13H16N2O2 | CID 13946331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of N,1-Dimethyl-tryptophan Enantiomers by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,1-Dimethyl-tryptophan is a derivative of the essential amino acid L-tryptophan. As with many biologically active molecules, chirality plays a crucial role in its pharmacological and toxicological properties. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors necessitates their separation and characterization. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of N,1-Dimethyl-tryptophan enantiomers. The protocol is based on established methods for structurally similar tryptophan derivatives, particularly 1-methyltryptophan, utilizing a Cinchona alkaloid-based zwitterionic chiral stationary phase (CSP).[1]

Data Presentation

The following table summarizes the quantitative data for the chiral separation of tryptophan and its monosubstituted derivatives on a CHIRALPAK® ZWIX(+) column. This data provides a strong reference for the expected performance of the separation of N,1-Dimethyl-tryptophan enantiomers under similar conditions. The zwitterionic CSP is highly effective for the enantiomeric separation of these compounds.[1][2]

Table 1: Chiral Separation Data for Tryptophan Derivatives on CHIRALPAK® ZWIX(+)

| Compound | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |

| Tryptophan | 50mM Formic Acid + 25mM Diethylamine in Methanol/Water (98/2) | 1.0 | 40 | 1.80 | 2.50 | 1.42 | 6.01[2] |

| 1-Methyl-tryptophan | 50mM Formic Acid + 25mM Diethylamine in Methanol/Water (98/2) | 1.0 | 25 | 1.51 | 1.93 | 1.28 | 3.09 |

| 5-Methyl-tryptophan | 50mM Formic Acid + 25mM Diethylamine in Methanol/Water (98/2) | 1.0 | 25 | 1.42 | 1.79 | 1.26 | 2.94 |

| 6-Methyl-tryptophan | 50mM Formic Acid + 25mM Diethylamine in Methanol/Water (98/2) | 1.0 | 25 | 1.45 | 1.83 | 1.26 | 2.98 |

| 5-Methoxy-tryptophan | 50mM Formic Acid + 25mM Diethylamine in Methanol/Water (98/2) | 1.0 | 25 | 1.63 | 2.05 | 1.26 | 2.87 |

Data for methylated tryptophan derivatives adapted from methodologies for monosubstituted tryptophan derivatives on a Cinchona alkaloid-based zwitterionic CSP.[1]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a detailed methodology for the chiral separation of N,1-Dimethyl-tryptophan enantiomers.

Materials and Reagents

-

Racemic N,1-Dimethyl-tryptophan Standard

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, e.g., Milli-Q)

-

Formic Acid (FA, Analytical Grade)

-

Diethylamine (DEA, Analytical Grade)

-

Chiral HPLC Column: CHIRALPAK® ZWIX(+) or a similar Cinchona alkaloid-based zwitterionic CSP. These columns incorporate both anion- and cation-exchange functionalities, making them ideal for separating zwitterionic molecules like amino acids.[3][4]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis Detector

-

Chromatographic Conditions

-

Column: CHIRALPAK® ZWIX(+) (e.g., 250 x 4.6 mm, 3 µm)

-

Mobile Phase: 50 mM Formic Acid + 25 mM Diethylamine in Methanol/Water (98/2, v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C (may be optimized, e.g., to 40°C, for better resolution)[2]

-

Detection Wavelength: 254 nm or 280 nm (Tryptophan derivatives have strong absorbance in this range)

-

Injection Volume: 5 µL

Procedure

-

Mobile Phase Preparation:

-

To prepare 1 L of the mobile phase, add 980 mL of methanol to a suitable container.

-

Add 20 mL of HPLC-grade water.

-

Carefully add the appropriate amounts of formic acid and diethylamine to achieve final concentrations of 50 mM and 25 mM, respectively.

-

Sonicate the mobile phase for 15-20 minutes to degas.

-

-

Sample Preparation:

-

Prepare a stock solution of racemic N,1-Dimethyl-tryptophan at a concentration of 1 mg/mL in the mobile phase.

-

Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

System Equilibration:

-

Install the CHIRALPAK® ZWIX(+) column into the HPLC system.

-

Flush the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

-

-

Analysis:

-

Inject 5 µL of the prepared sample into the HPLC system.

-

Run the analysis for a sufficient time to allow for the elution of both enantiomers.

-

Record the chromatogram.

-

-

Data Analysis:

-

Identify the peaks corresponding to the two enantiomers.

-

Calculate the retention times (k'), separation factor (α), and resolution (Rs) to evaluate the quality of the separation. Typically, the L-enantiomer elutes first on a CHIRALPAK® ZWIX(+) column.[4]

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chiral separation of N,1-Dimethyl-tryptophan enantiomers using HPLC.

Caption: Workflow for chiral HPLC separation.

Signaling Pathway of Chiral Recognition

This diagram illustrates the principle of chiral recognition on a zwitterionic chiral stationary phase.

Caption: Principle of chiral recognition on a CSP.

References

The Use of N,1-Dimethyl-L-tryptophan as an Internal Standard in Mass Spectrometry: A Feasibility Assessment and Generalized Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative mass spectrometry, the use of an appropriate internal standard (IS) is crucial for achieving accurate and precise results by correcting for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but is not endogenously present in the sample. N,1-Dimethyl-L-tryptophan, a methylated derivative of the essential amino acid L-tryptophan, has been considered as a potential internal standard for the analysis of tryptophan and its metabolites. This document provides an overview of the properties of this compound and outlines a generalized protocol for its potential application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

It is important to note that a comprehensive review of scientific literature did not yield specific, validated methods detailing the use of this compound as an internal standard for quantitative analysis. The protocols and data presented below are therefore based on the analysis of structurally similar compounds and general principles of LC-MS/MS method development. Researchers should perform thorough validation to establish the suitability of this compound for their specific application.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₂ | PubChem |

| Molecular Weight | 232.28 g/mol | PubChem |

| Monoisotopic Mass | 232.1212 Da | PubChem |

| IUPAC Name | 2-(dimethylamino)-3-(1-methyl-1H-indol-3-yl)propanoic acid | PubChem |

| Solubility | Soluble in DMSO and water | Cayman Chemical[1] |

Generalized Experimental Protocol for LC-MS/MS Analysis

The following protocol outlines the general steps for utilizing this compound as an internal standard for the quantification of an analyte of interest (e.g., tryptophan, tryptamine, or their derivatives). This protocol requires optimization and validation for any specific application.

Preparation of Stock and Working Solutions

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte(s) in a similar manner.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with an appropriate solvent (e.g., 50% methanol in water). Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL).

Sample Preparation

The following is a general protein precipitation protocol suitable for plasma or serum samples. The choice of solvent and volumes should be optimized.

-

To 50 µL of the sample (e.g., plasma, serum, or cell lysate), add 150 µL of the working internal standard solution in a protein precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions (Example)

The chromatographic conditions need to be optimized to achieve good separation of the analyte(s) from matrix components and from the internal standard. A reversed-phase C18 column is a common starting point for tryptophan and its metabolites.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Hypothetical)

Mass spectrometry parameters, particularly the Multiple Reaction Monitoring (MRM) transitions, must be determined by direct infusion of the this compound standard into the mass spectrometer. The following are hypothetical MRM transitions based on the structure of the molecule.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 233.1 | To be determined | To be determined |

| Analyte of Interest | To be determined | To be determined | To be determined |

The precursor ion for this compound would be its protonated molecule [M+H]⁺. The product ions would result from the fragmentation of the precursor ion in the collision cell. Common fragmentation pathways for tryptophan derivatives involve the loss of the carboxylic acid group and cleavage of the side chain.

Data Presentation: Method Validation Parameters

Once the LC-MS/MS method is developed, it must be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables present the type of data that should be generated during method validation.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Analyte Name | e.g., 1 - 1000 | >0.99 | e.g., 1/x² |

Table 2: Precision and Accuracy

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Analyte Name | LLOQ | e.g., 1 | <20 | 80-120 | <20 | 80-120 |

| Low QC | e.g., 3 | <15 | 85-115 | <15 | 85-115 | |

| Mid QC | e.g., 100 | <15 | 85-115 | <15 | 85-115 | |

| High QC | e.g., 800 | <15 | 85-115 | <15 | 85-115 |

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a quantitative bioanalytical method using an internal standard.

Caption: A generalized workflow for quantitative analysis using an internal standard.

Signaling Pathway Context

This compound is not known to be involved in any specific signaling pathways. Its primary relevance is as a synthetic compound for potential use in analytical chemistry. The analytical methods discussed here are typically used to study signaling pathways involving endogenous tryptophan metabolites, such as the kynurenine and serotonin pathways.

References

Application Notes and Protocols for N,1-Dimethyl-L-tryptophan in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,1-Dimethyl-L-tryptophan, also known as Indoximod, is a small molecule immunomodulatory agent. It is a methylated derivative of the essential amino acid L-tryptophan. Unlike many other compounds targeting the tryptophan catabolism pathway, this compound is not a direct enzymatic inhibitor of indoleamine 2,3-dioxygenase (IDO1). Instead, it acts as a tryptophan mimetic, influencing key cellular signaling pathways involved in immune regulation, such as the mammalian target of rapamycin (mTOR) and the aryl hydrocarbon receptor (AhR) pathways.[1][2] These application notes provide detailed protocols for the in vitro administration of this compound, summarize key quantitative data, and illustrate its mechanism of action.

Mechanism of Action

This compound exerts its effects primarily through two interconnected signaling pathways:

-

mTORC1 Pathway Activation: In conditions of low tryptophan, often induced by IDO1 activity in the tumor microenvironment, T-cell proliferation is suppressed. This compound acts as a tryptophan mimetic, signaling tryptophan sufficiency to the mTORC1 complex. This leads to the reactivation of mTORC1, which in turn promotes protein synthesis and T-cell proliferation, thereby overcoming the immunosuppressive effects of tryptophan depletion.[2][3]

-

Aryl Hydrocarbon Receptor (AhR) Pathway Modulation: this compound can also modulate the AhR signaling pathway. This can lead to a variety of downstream effects, including the differentiation of CD4+ T cells. Specifically, it has been shown to favor the differentiation of helper T cells (Th17) over regulatory T cells (Tregs), which can contribute to a more robust anti-tumor immune response.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (Indoximod) from in vitro studies.

Table 1: Potency and Efficacy

| Parameter | Value | Cell Type/Condition | Reference |

| EC₅₀ (CD8+ T cell proliferation restoration) | 23.2 µM (95% CI: 14.6 to 36.7 µM) | Co-culture with TDO-expressing SW48 cells | [3] |

| EC₅₀ (CD8+ T cell proliferation restoration) | 41.4 µM (95% CI: 31.1 to 55.4 µM) | Culture in conditioned media from TDO-expressing SW48 cells | [3] |

| EC₅₀ (CD8+ T cell proliferation enhancement) | 25.7 µM (95% CI: 13.5 to 36.9 µM) | Culture in fresh media | [3] |

| EC₅₀ (IDO protein downregulation) | ~20 µM | Human monocyte-derived dendritic cells | [3] |

| IC₅₀ (IDO1 inhibition) | 7 µM (for D-isomer) | Enzyme assay |

Table 2: Effective Concentrations in Cell-Based Assays

| Concentration | Assay | Cell Type | Effect | Reference |

| 100 µM | T cell differentiation | Human CD4+ T cells | Increased RORC and decreased FOXP3 expression | [3] |

| 10-100 µM | T cell proliferation | Human CD8+ T cells | Restoration of proliferation in tryptophan-depleted conditions | [3] |

| 1 mM | AHR activation | Bladder cancer cell lines (RT4 and T24) | Increased CYP1A1 expression | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound has poor solubility in aqueous solutions at neutral pH.[5]

Method 1: Using NaOH and HCl (for higher concentrations)

-

Weigh the desired amount of this compound powder.

-

Dissolve the powder in 0.1 N NaOH to create a concentrated stock solution (e.g., 20 mM).[4]

-

Neutralize the solution to a physiological pH of ~7.4 by carefully adding 0.1 N HCl.[4]

-

Note: Precipitation may occur as the pH is lowered.[6] It is recommended to perform this neutralization step immediately before dilution into the final cell culture medium.

-

Sterile-filter the final stock solution through a 0.22 µm filter.

-

Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Method 2: Using DMSO (for lower concentrations)

-

Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

-

Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter.

-

Store aliquots at -20°C.

Cell Viability and Cytotoxicity Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Target cancer cell line (e.g., triple-negative breast cancer cells)[7]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom plates

-

This compound stock solution

-

Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)[7]

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is from 1 µM to 1 mM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells in medium containing the vehicle (e.g., neutralized NaOH/HCl solution or DMSO) as a negative control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

T Cell Proliferation Assay

This protocol is designed to evaluate the effect of this compound on T cell proliferation, particularly in an immunosuppressive environment.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells

-

TDO-expressing cancer cell line (e.g., SW48) or IDO-expressing dendritic cells[3]

-

Complete RPMI-1640 medium

-

Anti-CD3/CD28 beads or antibodies for T cell activation[3]

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

96-well U-bottom plates

-

This compound stock solution

-

Flow cytometer

Procedure:

-

Preparation of T cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If required, further isolate CD8+ T cells using magnetic-activated cell sorting (MACS).

-

Labeling T cells: Resuspend T cells at 1 x 10⁶ cells/mL in PBS and add the cell proliferation dye at the manufacturer's recommended concentration. Incubate for 10-20 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of complete medium and incubate for 5 minutes. Wash the cells twice with complete medium.

-

Co-culture setup:

-

Add the labeled T cells (e.g., 1 x 10⁵ cells) to the wells.

-

Add anti-CD3/CD28 beads to activate the T cells.

-

Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD8) if necessary.

-

Acquire the samples on a flow cytometer.

-

Analyze the proliferation by gating on the T cell population and observing the dilution of the proliferation dye.

-

Western Blot for mTOR Pathway Activation

This protocol is to assess the activation of the mTOR signaling pathway by this compound through the detection of phosphorylated S6 kinase (pS6K).[3]

Materials:

-

T cells or other relevant cell lines

-

Tryptophan-free medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pS6K, anti-S6K, anti-Actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture T cells overnight in tryptophan-free RPMI medium to mimic an immunosuppressive environment.[3]

-

Treat the cells with different concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a specified time (e.g., 5 hours).[3] Include an untreated control.

-

Lyse the cells in lysis buffer on ice.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-